tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a tert-butyl ester group and a methylsulfamoyl substituent on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced via sulfonamide formation, where a suitable amine reacts with a sulfonyl chloride.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfamoyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The piperidine ring provides a rigid scaffold that can enhance binding specificity and affinity.
Comparison with Similar Compounds
tert-Butyl 4-(tosyloxy)methyl)piperidine-1-carboxylate: This compound features a similar piperidine ring and tert-butyl ester group but has a tosyloxy substituent instead of a methylsulfamoyl group.
tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a methylsulfamoyl group.
Uniqueness: tert-Butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate is unique due to its combination of a sulfonamide group and a tert-butyl ester, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in synthetic pathways where selective reactivity is desired.
Properties
CAS No. |
2679949-73-4 |
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Molecular Formula |
C11H22N2O4S |
Molecular Weight |
278.4 |
Purity |
95 |
Origin of Product |
United States |
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